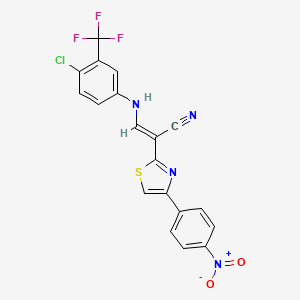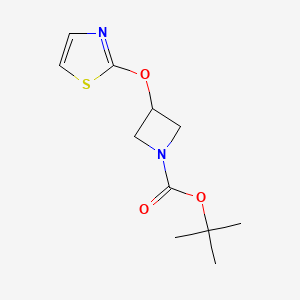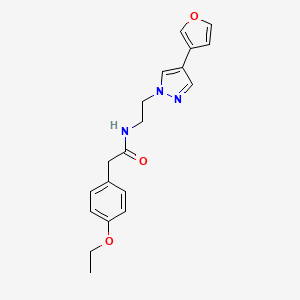
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H10ClF3N4O2S and its molecular weight is 450.82. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study detailed the synthesis and X-ray crystal structures of new heteroarylacrylonitriles, exploring their in vitro cytotoxic activities on human cancer cell lines. These compounds were synthesized via Knoevenagel condensation, highlighting the importance of structural variation for biological activity. The research indicated that the structural positioning of substituents plays a crucial role in cytotoxic potency, offering insights into the chemical synthesis and structural analysis of acrylonitrile derivatives (Sa̧czewski et al., 2004).
Spectroscopic Study and Chemosensors
Another research focused on the synthesis, crystal structure, and spectroscopic study of novel benzimidazoles and benzimidazo[1,2-a]quinolines, demonstrating their potential as chemosensors for different cations. This study utilized single-crystal X-ray diffractometry and fluorescence spectroscopy to characterize the compounds, highlighting how structural modifications can influence the sensing capabilities for metal ions, which is relevant for developing new materials for chemical sensing applications (Hranjec et al., 2012).
Antifungal and Anticancer Agents
Research into the synthesis of novel heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile showcased the creation of potent antifungal agents. This study illustrates the utility of acrylonitrile derivatives in synthesizing compounds with significant biological activities, providing a pathway for the development of new therapeutic agents (Gomha & Abdel‐Aziz, 2012).
Corrosion Inhibition
A study on the corrosion inhibition efficiency of certain acrylonitrile derivatives on mild steel in hydrochloric acid utilized experimental and theoretical methods to demonstrate how structural variations in acrylonitrile compounds can significantly affect their performance as corrosion inhibitors. This research highlights the application of these compounds in protecting metals against corrosion, which is vital for industrial applications (Verma et al., 2016).
Optoelectronic Devices
The synthesis and characterization of donor-acceptor substituted thiophene dyes for enhanced nonlinear optical limiting were explored, indicating the potential of acrylonitrile derivatives in optoelectronic applications. This study emphasizes the role of these compounds in developing materials for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Anandan et al., 2018).
Propiedades
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N4O2S/c20-16-6-3-13(7-15(16)19(21,22)23)25-9-12(8-24)18-26-17(10-30-18)11-1-4-14(5-2-11)27(28)29/h1-7,9-10,25H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIGQHRMXMPAHF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-methyl-4-(((6-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2526101.png)


![1-Methyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one](/img/structure/B2526105.png)

![N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride](/img/structure/B2526107.png)
![[4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone](/img/structure/B2526108.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2526111.png)

![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2526115.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2526116.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2526117.png)

